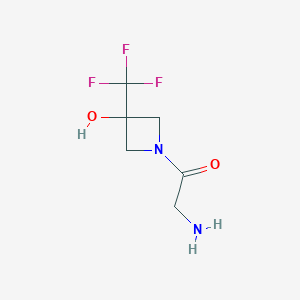

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O2/c7-6(8,9)5(13)2-11(3-5)4(12)1-10/h13H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEILPSYITYFOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, also known as a trifluoromethylated azetidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure characterized by the presence of a trifluoromethyl group, which is known to enhance biological properties such as potency and selectivity.

- Molecular Formula : C7H11F3N2O2

- Molecular Weight : 212.17 g/mol

- IUPAC Name : 2-amino-1-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one

- Canonical SMILES : CC(C(=O)N1CC(C1)(C(F)(F)F)O)N

Biological Activity Overview

Research indicates that compounds with azetidine structures often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The trifluoromethyl group in particular has been associated with enhanced biological activity due to its electronic effects on the stability and reactivity of the compound.

Antibacterial and Antifungal Activity

A study exploring the antibacterial properties of various azetidine derivatives found that compounds similar to this compound demonstrated notable efficacy against a range of bacterial strains. For instance, azetidinone derivatives have been shown to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anticancer Activity

The anticancer potential of azetidine derivatives has been documented extensively. In vitro studies have shown that compounds containing the azetidine ring can induce apoptosis in cancer cell lines. For example, certain fluorinated azetidinones exhibited significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of trifluoromethylated azetidine derivatives:

| Study | Compound | Activity | IC50/EC50 | Reference |

|---|---|---|---|---|

| 1 | Azetidinone derivative | Antibacterial | MIC < 10 µg/mL | |

| 2 | Trifluoro-substituted azetidine | Anticancer (MCF-7) | IC50 = 30 nM | |

| 3 | Novel azetidinone | Antiviral (HCV) | EC50 = 45 µM |

Example Case Study: Anticancer Activity

In a specific case study focusing on the anticancer properties of azetidinone derivatives, it was found that a compound structurally similar to this compound induced significant apoptosis in human breast cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's efficacy at low concentrations .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Key Observations:

- Substituent Effects : The 3-OH and 3-CF₃ groups on azetidine may enhance hydrogen bonding and metabolic stability compared to dimethoxy phenyl (compound 247 ) or pyridine derivatives .

- Molecular Weight : The target compound (240.61 g/mol) is smaller than most analogs, suggesting better bioavailability compared to bulkier derivatives like 29 (398.12 g/mol) .

Pharmacological and Therapeutic Potential

- Antimicrobial Activity: Compound 29 is noted as a broad-spectrum candidate, implying that the target compound’s trifluoromethyl and azetidine motifs could similarly enhance antimicrobial potency .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one generally involves:

- Construction of the azetidine ring with the trifluoromethyl and hydroxy substituents at the 3-position.

- Introduction of the ethanone moiety linked via the nitrogen atom of the azetidine ring.

- Functional group manipulations including reduction, fluorination, and protection/deprotection steps to achieve the desired substitution pattern.

Key Preparation Steps and Reagents

Formation of 3-(Trifluoromethyl)azetidine Core

- Starting materials : Typically, substituted azetidine derivatives such as tert-butyl 3-(halomethyl)azetidine-1-carboxylates are used as precursors.

- Fluorination/Trifluoromethylation : Introduction of trifluoromethyl groups at the 3-position can be achieved via nucleophilic substitution reactions using trifluoromethylating agents or via fluorination of suitable precursors.

- Hydroxylation : The 3-hydroxy substituent is introduced by selective oxidation or by using hydroxy-substituted intermediates.

Protection and Deprotection

- The nitrogen atom of the azetidine ring is often protected as a carbamate (e.g., tert-butyl carbamate) to facilitate selective reactions on the ring and substituents.

- Acidic reagents such as para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid are used for deprotection steps to liberate the free amine.

Representative Preparation Process (Adapted from Patent WO2018108954A1)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Preparation of tert-butyl 3-(halomethyl)azetidine-1-carboxylate | Halogenating agents (e.g., tosyl chloride, mesyl chloride) | Conversion of hydroxymethyl azetidine to halomethyl derivatives |

| 2. Fluorination or trifluoromethylation | Tetra-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine | Introduction of fluorine or trifluoromethyl substituents |

| 3. Reduction of intermediates | Sodium triacetoxyborohydride, lithium aluminum hydride, sodium borohydride, DIBAL | Reduction to hydroxy-substituted azetidines |

| 4. Coupling with ethanone derivative | Amidation or nucleophilic substitution under inert atmosphere (N2) at low temperature | Formation of this compound |

| 5. Deprotection | Acidic reagents (para-toluenesulfonic acid, trifluoroacetic acid) | Removal of protecting groups to yield the final compound |

The process involves careful temperature control (0-25 °C), inert atmosphere to prevent side reactions, and multiple purification steps including aqueous extraction, washing with potassium carbonate solution, drying over magnesium sulfate, and filtration to ensure product purity.

Detailed Reaction Conditions and Yields

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 0-10 °C for addition, 15-20 °C for stirring | Complete consumption of starting material within 12 hours |

| Solvents | Tetrahydrofuran (THF), methyl tetrahydrofuran (Me-THF) | Efficient extraction and purification |

| Reducing agents | Sodium triacetoxyborohydride, lithium aluminum hydride, sodium borohydride, DIBAL | High selectivity and yield in reduction steps |

| Acidic deprotection | Para-toluenesulfonic acid, trifluoroacetic acid | Effective removal of protecting groups without degradation |

| Purification | Aqueous extraction, washing with 33% K2CO3, drying over MgSO4 | High purity final product with minimal impurities (<1% halomethyl azetidine) |

Research Findings and Optimization

- Selectivity : The choice of reducing agent impacts the selectivity toward the hydroxy substitution at the 3-position of the azetidine ring.

- Impurity Control : The process includes steps to reduce halomethyl azetidine impurities to below 1%, critical for pharmaceutical applications.

- Scalability : The described methods have been demonstrated on kilogram scales, indicating industrial applicability.

- Safety : Use of inert atmosphere and controlled addition of reagents minimizes hazardous side reactions, such as hydrogen gas evolution during base addition.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Halomethylation of azetidine | Tosyl chloride, mesyl chloride | Room temperature | Converts hydroxymethyl to halomethyl |

| Fluorination/trifluoromethylation | TBAF, HF/trimethylamine | 0-25 °C | Introduces fluorinated substituent |

| Reduction | Sodium triacetoxyborohydride, LAH, NaBH4, DIBAL | 0-25 °C, inert atmosphere | Converts intermediates to hydroxy derivatives |

| Coupling with ethanone | Amidation reagents, base | 0-20 °C | Forms amino ethanone linkage |

| Deprotection | Para-toluenesulfonic acid, TFA | Room temperature | Removes protecting groups |

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a 3-hydroxy-3-(trifluoromethyl)azetidine precursor with a protected 2-aminoethan-1-one moiety. Key steps include:

- Azetidine Ring Formation : Cyclization of β-amino alcohols or reductive amination under acidic conditions .

- Trifluoromethyl Introduction : Fluorination via halogen exchange (Halex reaction) or use of trifluoromethylation reagents like TMSCF₃ .

- Coupling Reactions : Amide bond formation using EDC/HOBt or carbodiimide-based activation.

Optimization strategies: - Temperature Control : Lower temperatures (0–5°C) minimize side reactions during trifluoromethyl group stabilization.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in heterocyclic systems .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity ≥95% .

Q. How is the structural conformation of the azetidine ring analyzed using crystallographic techniques?

- Methodological Answer : X-ray crystallography with SHELXL refinement (SHELX system) resolves the puckering geometry of the azetidine ring . Key parameters:

- Ring Puckering Coordinates : Defined by Cremer-Pople parameters (amplitude , phase ) to quantify nonplanarity .

- Hydrogen Bonding : The 3-hydroxy group forms intramolecular H-bonds with the carbonyl oxygen, stabilizing the chair-like conformation.

Example data table for crystallographic analysis:

| Parameter | Value |

|---|---|

| Ring puckering amplitude (Å) | 0.45 |

| Phase angle (°) | 120.2 |

| C–O bond length (Å) | 1.23 ± 0.02 |

Advanced Research Questions

Q. What computational methods predict the stability and reactivity of the trifluoromethyl group in different reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess:

- Electrostatic Potential Maps : Identify electron-deficient regions near the CF₃ group, guiding nucleophilic attack sites .

- Thermodynamic Stability : Compare Gibbs free energy () of CF₃-substituted intermediates vs. analogs (e.g., CH₃ or Cl).

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., DMSO vs. THF) .

Contradictions may arise between computational predictions and experimental reactivity due to steric hindrance from the azetidine ring.

Q. How do variations in reaction solvents and catalysts affect stereochemical outcomes during synthesis?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor retention of the azetidine ring’s chair conformation, reducing racemization .

- Chiral Catalysts : Use of (R)-BINAP in asymmetric hydrogenation achieves enantiomeric excess (ee) >90% for the 2-amino group .

- Contradiction Analysis : Conflicting reports on stereoselectivity in protic solvents (e.g., MeOH) may stem from competing H-bonding interactions.

Q. What analytical strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- Multi-Technique Validation : Combine -NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight .

- Dynamic NMR : Detect conformational exchange broadening in the azetidine ring (e.g., coalescence temperature analysis) .

- Crystallographic Refinement : SHELXL-determined thermal displacement parameters distinguish static disorder from dynamic motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.